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Compound of Interest

Compound Name: 7-Iodoquinazolin-4-amine

Cat. No.: B12301960 Get Quote

Target Molecule: 7-Iodoquinazolin-4-amine CAS Registry Number: 1649495-99-9

(Generic/Analogous) Molecular Formula: C₈H₆IN₃ Molecular Weight: 271.06 g/mol

Executive Summary & Scientific Rationale
The 7-iodoquinazolin-4-amine scaffold is a critical pharmacophore in medicinal chemistry,

serving as a versatile intermediate for the development of kinase inhibitors (e.g., EGFR,

VEGFR). The C7-iodine handle provides a strategic vector for late-stage diversification via

palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-

Hartwig), allowing rapid expansion of Structure-Activity Relationships (SAR) into the solvent-

exposed regions of ATP-binding pockets.

While several routes exist, this protocol prioritizes the Direct Cyclocondensation Route (Method

A) for its atom economy and operational simplicity. A secondary Chlorination-Amination Route

(Method B) is provided as a robust alternative for scale-up scenarios where the nitrile precursor

is unavailable or cost-prohibitive.

Retrosynthetic Analysis
The synthesis is conceptually deconstructed into two primary pathways:

Path A (Convergent): Direct construction of the pyrimidine ring from 2-amino-4-

iodobenzonitrile.
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Path B (Linear): Stepwise elaboration of 2-amino-4-iodobenzoic acid via the 4-chloro

intermediate.
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Figure 1: Retrosynthetic strategy for 7-Iodoquinazolin-4-amine highlighting the direct nitrile

route (Green) and the classical acid route (Red).

Method A: Direct Cyclocondensation (Preferred
Protocol)
This method utilizes the high reactivity of the nitrile group to form the pyrimidine ring in a "one-

pot" fashion. It is preferred for laboratory-scale synthesis (100 mg to 10 g) due to high yields

and minimal byproduct formation.
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Reagent Equiv.[1][2][3][4][5][6][7][8] Role

2-Amino-4-iodobenzonitrile 1.0 Limiting Reagent

Formamidine Acetate 2.0 Cyclizing Agent

2-Methoxyethanol (or Ethanol) Solvent Reaction Medium (High BP)

Acetic Acid (Glacial) 0.1 (Cat.) Catalyst (Optional)

Step-by-Step Protocol
1. Reaction Setup:

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, charge 2-amino-4-iodobenzonitrile (1.0 g, 4.1 mmol).

Add Formamidine Acetate (0.85 g, 8.2 mmol, 2.0 equiv).

Add 2-Methoxyethanol (10 mL). Note: Ethanol can be used, but 2-methoxyethanol allows for

a higher internal temperature (124°C), accelerating the reaction.

2. Cyclization:

Place the flask in a pre-heated oil bath at 130°C.

Reflux the mixture with vigorous stirring for 6–12 hours.

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

) should disappear, and a lower spot (Product,

) should appear.

3. Work-up & Isolation:

Cool the reaction mixture to room temperature (25°C).

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the

original volume.
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Add Water (20 mL) to the residue and stir for 30 minutes. The product typically precipitates

as a beige/off-white solid.

Adjust pH to ~9 using saturated aqueous NaHCO₃ to ensure the amine is in the free base

form.

Filter the precipitate using a Büchner funnel.

4. Purification:

Wash the filter cake sequentially with water (2 x 10 mL) and cold diethyl ether (10 mL) to

remove trace organic impurities.

Dry the solid in a vacuum oven at 50°C for 4 hours.

Recrystallization (if necessary): Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Method B: The Classical Scale-Up Route
(Alternative)
This route is recommended if 2-amino-4-iodobenzonitrile is unavailable or if the 4-chloro

intermediate is required for other parallel synthesis campaigns (e.g., making 4-anilino

derivatives).
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Figure 2: Sequential workflow for the classical synthesis route.

Step 1: Synthesis of 7-Iodoquinazolin-4(3H)-one
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Mix 2-amino-4-iodobenzoic acid (5.0 g) and Formamide (25 mL) in a round-bottom flask.

Heat to 180–190°C for 4 hours. Critical: High temperature is required to drive dehydration.

Cool to room temperature. Pour into crushed ice.

Filter the precipitate, wash with water, and dry.

Intermediate Check: ¹H NMR (DMSO-d₆) should show a singlet at ~8.1 ppm (H-2).

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline
Suspend the dry quinazolinone (4.0 g) in POCl₃ (20 mL).

Add N,N-Diisopropylethylamine (DIPEA) (1.0 mL) as a catalyst.

Reflux (105°C) for 3 hours until the solution becomes clear.

Quenching (Hazardous): Remove excess POCl₃ via vacuum distillation. Pour the residue

slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring.

Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Stability Note: The chloro-intermediate is hydrolytically unstable; use immediately or store

under inert gas at -20°C.

Step 3: Amination to Target
Dissolve 4-chloro-7-iodoquinazoline (3.0 g) in 7N NH₃ in Methanol (30 mL).

Seal in a pressure tube or autoclave.

Heat at 80°C for 4 hours.

Cool, concentrate, and triturate with water to remove ammonium chloride salts.

Filter and dry the final product.

Analytical Characterization (Self-Validation)
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To ensure the integrity of the synthesized protocol, compare your data against these expected

values.

Parameter Expected Value Diagnostic Signal

¹H NMR (DMSO-d₆) δ 8.35 (s, 1H)
H-2 Proton: Characteristic

singlet for the quinazoline ring.

δ 7.8–8.2 (m, 3H)

Aromatic Region: Pattern

consistent with 7-substituted

system (d, d, s).

δ 7.60 (br s, 2H)
NH₂: Broad singlet,

exchangeable with D₂O.

LC-MS (ESI+) 271.9 [M+H]⁺ Single peak purity >95%.

Appearance Off-white powder
Darkening indicates iodine

liberation (decomposition).

Critical Process Parameters & Troubleshooting
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Issue Probable Cause Corrective Action

Low Yield (Method A) Incomplete cyclization

Increase temperature to

130°C; switch solvent to 2-

methoxyethanol. Ensure

Formamidine Acetate is dry.

Product is Dark/Brown Iodine liberation

Wash product with 5%

aqueous Sodium Thiosulfate (

) during workup.

Starting Material Remains Moisture in solvent

Use anhydrous solvents.

Formamidine acetate is

hygroscopic; store in a

desiccator.

Hydrolysis (Method B) Wet ammonia source

Ensure NH₃/MeOH is fresh.

Avoid aqueous ammonia if

possible to prevent reversion

to quinazolinone.

Safety & Handling
Iodinated Compounds: Organoiodides can be light-sensitive. Perform reactions and storage

in amber glassware or wrap flasks in aluminum foil.

POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. Quench

excess reagent strictly by slow addition to ice/base mixtures.

Ammonia (Pressure): Heating ammonia in methanol creates internal pressure. Use rated

pressure vessels and blast shields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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